

Hepta-2,4,6-trienal: A Technical Guide to Structural Elucidation and Characterization

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Compound of Interest

Compound Name: Hepta-2,4,6-trienal

Cat. No.: B15475387

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation and characterization of **Hepta-2,4,6-trienal**. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from closely related analogs and established principles of chemical spectroscopy to present a predictive yet thorough analysis. This guide is intended to serve as a valuable resource for researchers and professionals involved in the study and application of polyenals.

Physicochemical Properties

Hepta-2,4,6-trienal is a conjugated polyenal with the molecular formula C_7H_8O . Its structure consists of a seven-carbon chain with three conjugated double bonds and a terminal aldehyde group.

Property	Value	Source
Molecular Formula	C_7H_8O	PubChem[1]
Molecular Weight	108.14 g/mol	PubChem[1]
IUPAC Name	hepta-2,4,6-trienal	PubChem[1]
CAS Number	33204-63-6	PubChem[1]

Predicted Spectroscopic Data for Structural Elucidation

The following tables summarize the predicted spectroscopic data for **Hepta-2,4,6-trienal**. These predictions are based on the analysis of similar conjugated systems and general spectroscopic principles.

¹H NMR Spectroscopy Data (Predicted)

Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at 0.00 ppm

Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
9.5 - 9.7	d	~7.5	H-1 (Aldehyde)
6.1 - 6.3	dd	~15.0, ~7.5	H-2
6.8 - 7.2	m	-	H-3, H-4, H-5
6.3 - 6.5	m	-	H-6
5.8 - 6.0	m	-	H-7

¹³C NMR Spectroscopy Data (Predicted)

Solvent: CDCl₃

Chemical Shift (δ, ppm)	Assignment
192 - 195	C-1 (C=O)
150 - 155	C-2
130 - 145	C-3, C-4, C-5, C-6
125 - 130	C-7

Infrared (IR) Spectroscopy Data (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3010 - 3050	Medium	C-H stretch (sp ² carbons)
2720 - 2820	Medium, Sharp	C-H stretch (aldehyde)
1680 - 1700	Strong	C=O stretch (conjugated aldehyde)
1620 - 1650	Medium	C=C stretch (conjugated)
960 - 990	Strong	C-H bend (trans-alkene)

UV-Vis Spectroscopy Data (Predicted)

Solvent: Ethanol or Hexane

λ_{max} (nm)	Molar Absorptivity (ϵ , L mol ⁻¹ cm ⁻¹)	Transition
~300 - 350	> 25,000	$\pi \rightarrow \pi^*$

Mass Spectrometry (MS) Data (Predicted)

m/z	Relative Intensity (%)	Assignment
108	High	[M] ⁺ (Molecular Ion)
107	Moderate	[M-H] ⁺
79	Moderate	[M-CHO] ⁺
53	High	[C ₄ H ₅] ⁺

Experimental Protocols

The following are detailed methodologies for the key experiments used in the characterization of conjugated polyenals like **Hepta-2,4,6-trienal**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To determine the carbon-hydrogen framework of the molecule.
- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- ^1H NMR Acquisition:
 - Acquire the spectrum at room temperature.
 - Use a standard pulse sequence with a 30° pulse angle and a relaxation delay of 1-2 seconds.
 - Collect 16-32 scans for a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - A relaxation delay of 2-5 seconds is used.
 - Collect several hundred to a few thousand scans to achieve an adequate signal-to-noise ratio.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal.

Infrared (IR) Spectroscopy

- Objective: To identify the functional groups present in the molecule.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation:

- Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, carbon tetrachloride) that has minimal absorption in the regions of interest. Use a liquid cell with an appropriate path length.
- Acquisition:
 - Record a background spectrum of the empty sample holder (or the solvent).
 - Record the sample spectrum over the range of 4000-400 cm^{-1} .
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The background spectrum is automatically subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

- Objective: To study the electronic transitions within the conjugated system.
- Instrumentation: A dual-beam UV-Vis spectrophotometer.
- Sample Preparation:
 - Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, hexane, or cyclohexane). The concentration should be chosen to give an absorbance reading between 0.2 and 1.0 at the wavelength of maximum absorbance (λ_{max}).
- Acquisition:
 - Record a baseline spectrum with the cuvette filled with the pure solvent.
 - Record the sample spectrum over a range of approximately 200-800 nm.
- Data Analysis: Determine the λ_{max} and calculate the molar absorptivity (ϵ) using the Beer-Lambert law ($A = \epsilon cl$), where A is the absorbance, c is the molar concentration, and l is the

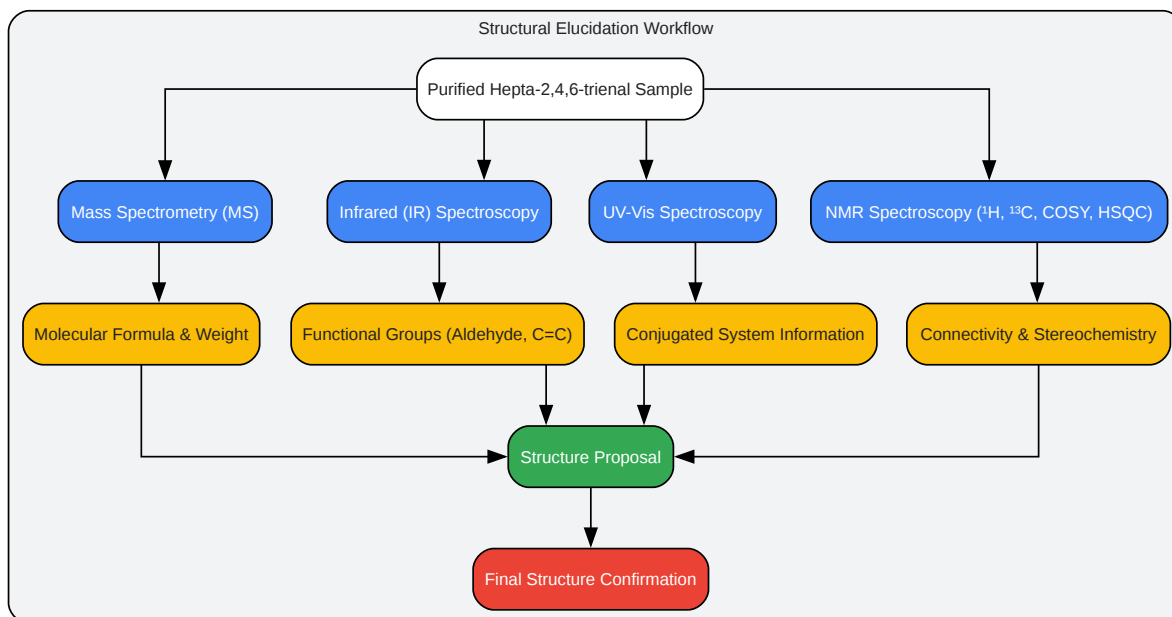
path length of the cuvette (usually 1 cm).

Mass Spectrometry (MS)

- Objective: To determine the molecular weight and fragmentation pattern of the molecule.
- Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and analysis of volatile compounds.
- Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.
- Sample Introduction: If using GC-MS, the sample is injected into the GC, where it is vaporized and separated on a capillary column before entering the mass spectrometer.
- Acquisition: The mass spectrometer is set to scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 40-300).
- Data Analysis: Identify the molecular ion peak ($[M]^+$) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

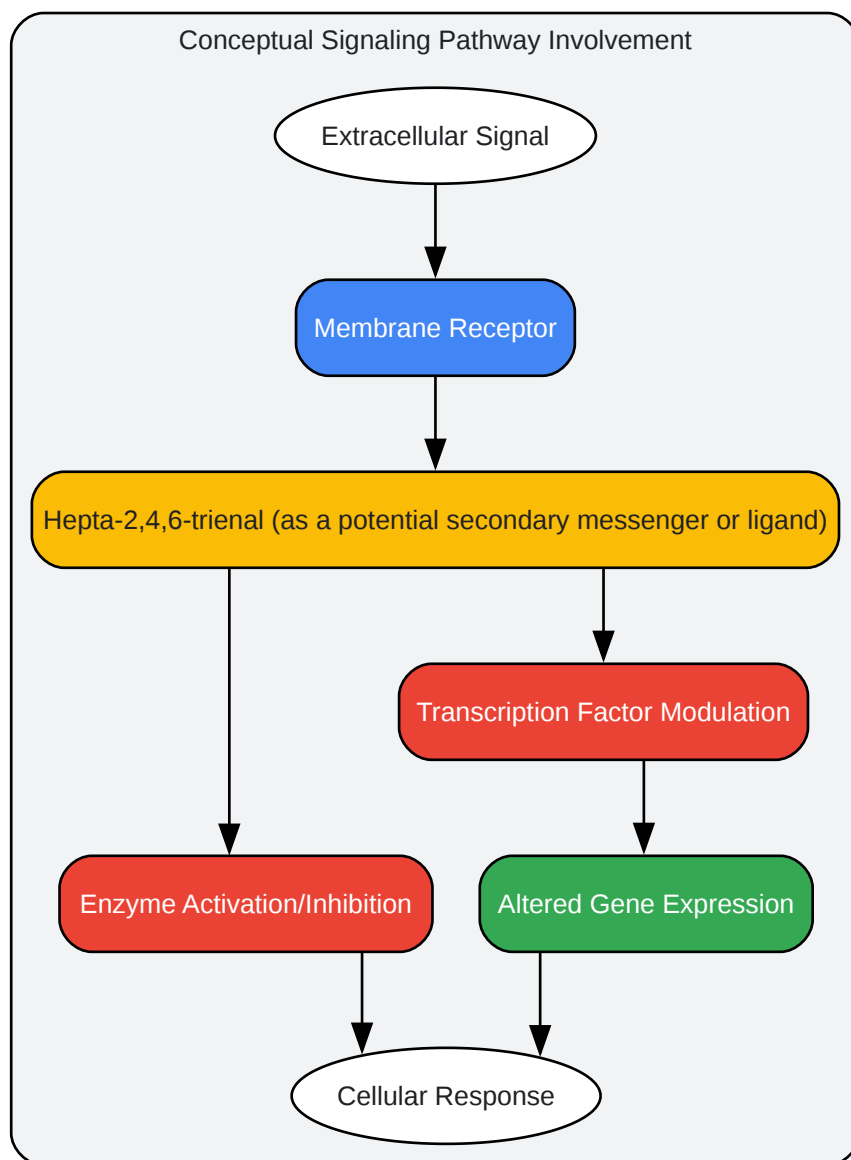
Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical workflow for the structural elucidation of **Hepta-2,4,6-trienal** and a conceptual signaling pathway where such a molecule might be involved.



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Caption: Workflow for the structural elucidation of **Hepta-2,4,6-trienal**.



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References

- 1. Hepta-2,4,6-trienal | C₇H₈O | CID 54130208 - PubChem [pubchem.ncbi.nlm.nih.gov]

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